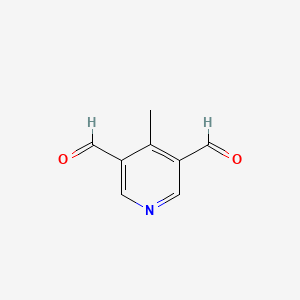

4-Methylpyridine-3,5-dicarbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

71189-73-6 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

4-methylpyridine-3,5-dicarbaldehyde |

InChI |

InChI=1S/C8H7NO2/c1-6-7(4-10)2-9-3-8(6)5-11/h2-5H,1H3 |

InChI Key |

ADUMZOMKNBYXCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Conventional and Emerging Routes for Pyridine (B92270) Ring Construction

The formation of the central pyridine core with the specific 3,4,5-substitution pattern is the foundational step in synthesizing the target molecule.

The construction of a pyridine ring with a predetermined substitution pattern is often more efficient than the post-functionalization of a simpler pyridine. The Hantzsch Dihydropyridine (B1217469) Synthesis is a classic and versatile method for constructing substituted pyridines. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. To achieve the desired 4-methyl-3,5-disubstituted pattern, a variation of this synthesis can be employed, starting with precursors that will ultimately become the target aldehyde groups or can be converted into them.

A plausible synthetic route would begin with the synthesis of a precursor like 3,5-diacetyl-4-methyl-1,4-dihydropyridine, which can then be aromatized and subsequently modified.

Table 1: Hantzsch-type Synthesis for Substituted Pyridine Precursors

| Reactant A | Reactant B | Reactant C | Product | Description |

|---|---|---|---|---|

| Acetaldehyde | Ethyl acetoacetate (B1235776) (2 eq.) | Ammonia | 2,6-Dimethyl-4-ethyl-1,4-dihydropyridine-3,5-dicarboxylate | A typical Hantzsch reaction leading to a multisubstituted dihydropyridine. |

While direct construction is often preferred, regioselective functionalization of a pre-existing 4-methylpyridine (B42270) ring is an alternative strategy. The direct position-selective C-4 alkylation of pyridines has been a significant challenge in heterocyclic chemistry. nih.gov Historically, this required using pre-functionalized materials to avoid mixtures of regioisomers. nih.gov

Recent advances have provided more direct routes. One such method involves using a simple maleate-derived blocking group for pyridines that allows for controlled Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.gov However, for the synthesis of 4-Methylpyridine-3,5-dicarbaldehyde, the challenge lies not in functionalizing the 4-position itself, but in using the 4-methyl group to direct functionalization to the adjacent C-3 and C-5 positions. The electron-donating nature of the 4-methyl group can influence the reactivity of the pyridine ring, but achieving selective difunctionalization at the meta positions remains a complex task.

Strategies for Introducing and Transforming Dicarbaldehyde Functionalities

Once the 4-methylpyridine core is established, the critical step is the introduction of the two aldehyde groups at the 3 and 5 positions.

A common and effective strategy involves the oxidation of precursor groups at the C-3 and C-5 positions. A suitable starting material would be 4-methyl-3,5-pyridinedimethanol, which can be synthesized from the corresponding 3,5-diester via reduction. The diol can then be oxidized to the dialdehyde (B1249045). A variety of oxidizing agents can be used for this transformation, with the choice depending on the desired selectivity and reaction conditions.

Table 2: Oxidation Reagents for Alcohol to Aldehyde Transformation

| Reagent | Description | Selectivity |

|---|---|---|

| Manganese Dioxide (MnO₂) | A mild and selective reagent for oxidizing allylic and benzylic alcohols. It is effective for this transformation without over-oxidation to the carboxylic acid. | High for primary alcohols to aldehydes. |

| Pyridinium Chlorochromate (PCC) | A common reagent for the oxidation of primary alcohols to aldehydes. | Good, but requires careful control to avoid side reactions. |

The key challenge is to ensure the complete oxidation of both alcohol groups without affecting the 4-methyl group or the pyridine ring itself.

Direct formylation of the pyridine ring at the C-3 and C-5 positions is a more atom-economical but challenging approach. The C-H formylation of pyridines is a valuable strategy, as the resulting products are versatile synthetic building blocks. chinesechemsoc.org However, methods for regioselective meta- and para-formylation have been less explored compared to ortho-formylation. chinesechemsoc.org

Recent developments have shown promise in site-selective C-H formylation. For instance, a one-pot, multistep strategy for the meta-selective C-H formylation of pyridines via streptocyanine intermediates has been developed. acs.org This method overcomes some limitations of traditional Vilsmeier-Haack reactions for electron-deficient pyridines. acs.org Another innovative approach uses tunable conditions with masked formyl equivalents like bromoform (B151600) (CHBr₃) or methanol (B129727) (CH₃OH) to achieve regioselective meta- and para-C-H formylation. chinesechemsoc.org Applying these methods to achieve a double formylation at the C-3 and C-5 positions of 4-methylpyridine would be a novel extension of this chemistry. The Vilsmeier-Haack reaction is another classical method for formylating electron-rich aromatic rings, and its application to appropriately activated pyridine derivatives could be considered. elsevierpure.com

Multicomponent Reactions Incorporating Pyridine Dicarbaldehyde Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product containing structural elements from all starting materials. frontiersin.orgorganic-chemistry.org Aromatic dialdehydes are valuable building blocks in MCRs for the synthesis of complex heterocyclic structures.

While specific examples detailing the use of this compound in MCRs are not widely reported, its structure makes it an ideal candidate for such reactions. The two aldehyde functionalities can react with various nucleophiles to construct diverse molecular scaffolds. For instance, in a reaction with a 1,2-diamine and an isocyanide (an Ugi-type reaction), it could potentially lead to the formation of complex fused heterocyclic systems. Similarly, reactions with active methylene (B1212753) compounds, ammonia, and other components could yield novel polycyclic structures. The use of a related compound, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde, as a derivatization reagent for amino acids highlights the reactivity of dicarbaldehyde scaffolds. nih.gov This suggests that this compound could serve as a valuable platform for generating chemical libraries of complex molecules through MCRs. nih.govnih.gov

Catalytic Approaches in the Synthesis of this compound and its Analogs

The synthesis of pyridine-3,5-dicarbaldehyde (B1611247) structures often begins with precursors like dicyanopyridines. A patented method describes the vapor phase interaction of a cyanopyridine with water and formic acid over a catalyst to produce pyridine aldehydes. google.com For the synthesis of the unsubstituted analog, pyridine-3,5-dicarbaldehyde, 3,5-dicyanopyridine is used as the starting material. google.com The reaction is conducted at high temperatures, typically between 250°C and 650°C, with a preferred range of 400°C to 500°C. google.com A variety of catalysts are effective, including compounds of elements from Groups II and III, metallic elements of Group IV, and specific elements from Series 4 of the periodic table. google.com A particularly noted catalyst is thoria on alumina. google.com

Another catalytic route involves the oxidation of a methyl group on the pyridine ring. The gas-phase oxidation of 4-methylpyridine has been studied using modified vanadium oxide catalysts. ijcce.ac.ir Modifying vanadium pentoxide (V₂O₅) with tin dioxide (SnO₂) and titanium dioxide (TiO₂) has been shown to increase the catalyst's activity. ijcce.ac.ir The use of a ternary V₂O₅-TiO₂-SnO₂ system results in higher conversion of the starting material and shifts the maximum yield of the intermediate, pyridine-4-carbaldehyde, to a lower temperature zone. ijcce.ac.ir While this method focuses on the formation of a mono-aldehyde, it highlights a catalytic approach to functionalizing the 4-methylpyridine scaffold.

For the construction of substituted pyridine rings, multicomponent reactions are often employed. Rhodium(III)-catalyzed C-H functionalization represents a modern approach for synthesizing substituted pyridines. ijpsonline.com For example, 3-fluoropyridine (B146971) has been prepared from α-fluoro-α,β-unsaturated oximes and a terminal alkyne in a single step using this catalytic system. ijpsonline.com Various other catalysts, including organocatalysts like diethylamine (B46881) and piperidine, have been utilized in the multicomponent condensation reactions to form substituted pyridine dicarbonitriles, which are precursors to dicarbaldehydes. researchgate.net

The table below summarizes different catalytic approaches relevant to the synthesis of pyridine aldehydes and their precursors.

| Catalyst System | Precursor(s) | Product | Key Conditions | Reference |

| Thoria on Alumina | 3,5-Dicyanopyridine, Formic Acid, Water | Pyridine-3,5-dicarbaldehyde | Vapor phase, 400-500°C | google.com |

| V₂O₅-TiO₂-SnO₂ | 4-Methylpyridine | Pyridine-4-carbaldehyde | Gas-phase oxidation | ijcce.ac.ir |

| Rh(III) | α-Fluoro-α,β-unsaturated oxime, Terminal alkyne | 3-Fluoropyridine | C-H functionalization | ijpsonline.com |

| Diethylamine | Aldehyde, Malononitrile, Thiol | 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine | Ambient temperature | researchgate.net |

Advanced Reaction Conditions and Methodologies (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry increasingly utilizes advanced methodologies to improve reaction efficiency, reduce reaction times, and enhance yields. Microwave-assisted synthesis has emerged as a powerful tool in the preparation of heterocyclic compounds, including pyridine derivatives.

The one-pot Bohlmann-Rahtz pyridine synthesis can be significantly accelerated using microwave irradiation. This reaction, which involves the condensation of an enamine like ethyl β-aminocrotonate with an ethynyl (B1212043) ketone, can be completed in a single step with total regiochemical control. youngin.com When conducted in a self-tunable microwave synthesizer at 170°C, the reaction yields are often superior to those obtained through conventional heating in a sealed tube. youngin.com The process can be performed with or without a Brønsted or Lewis acid catalyst. youngin.com A typical procedure involves irradiating the reactants in a solvent like dimethyl sulfoxide (B87167) (DMSO) for a short period, for instance, 20 minutes. youngin.com

Microwave assistance has also been applied to the synthesis of pyridazine (B1198779) rings, which share some synthetic principles with pyridines. The inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines, which are typically slow, can be accelerated from days to hours under superheated microwave conditions. nih.gov This technique has also enabled the unexpected cycloaddition of enol tautomers of ketones and aldehydes to tetrazines, providing new routes to substituted pyridazines. nih.gov

Mechanistic studies have also benefited from microwave-assisted procedures, leading to the rapid generation of pyridine-3,5-dicarbonitrile (B74902) libraries. herts.ac.uk These investigations help in understanding the reaction pathways, such as the role of aerobic oxidation in converting intermediate 1,4-dihydropyridines into the final pyridine products. herts.ac.uk

The following table details examples of microwave-assisted synthesis of pyridine and related heterocyclic compounds.

| Reaction Type | Reactants | Product | Solvent | Time | Temperature | Reference |

| Bohlmann-Rahtz Synthesis | Ethyl β-aminocrotonate, 1-Phenylprop-2-yn-1-one | Trisubstituted Pyridine | DMSO | 20 min | 170°C | youngin.com |

| Diels-Alder Cycloaddition | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, Acetylenes | 3,6-di(pyridin-2-yl)pyridazines | Dichloromethane | several hours | 150°C | nih.gov |

| Multi-component Synthesis | Various | Pyridine-3,5-dicarbonitriles | Not specified | Not specified | Not specified | herts.ac.uk |

Chemical Reactivity and Transformation Pathways of 4 Methylpyridine 3,5 Dicarbaldehyde

Reactivity of Aldehyde Groups in Condensation Reactions

The aldehyde functional groups in 4-Methylpyridine-3,5-dicarbaldehyde are prime sites for condensation reactions, enabling the formation of a diverse array of larger molecules. These reactions are fundamental in synthesizing various organic compounds.

Schiff Base Formation with Amines

The reaction of this compound with primary amines readily forms Schiff bases, also known as imines. nih.govyoutube.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. youtube.com The resulting Schiff bases contain a carbon-nitrogen double bond (azomethine group) and are important intermediates in many organic syntheses and have applications in coordination chemistry. nih.govnih.gov

The formation of Schiff bases is often catalyzed by either an acid or a base. chemrevlett.com The reaction can proceed sequentially, with the possibility of forming mono- or di-substituted products depending on the stoichiometry of the reactants. The steric hindrance imposed by the 4-methyl group can influence the relative reactivity of the two aldehyde groups, potentially allowing for selective mono-functionalization with bulky amines. evitachem.com For instance, bulky amines like tert-butylamine (B42293) have been shown to react selectively at the less sterically hindered C5-aldehyde position. evitachem.com

Below is a table summarizing the formation of Schiff bases from the reaction of this compound with various amines.

| Amine Reactant | Product | Reaction Conditions | Reference |

| Primary Amines (general) | Mono- or Di-Schiff Base | Acid or base catalysis | nih.govchemrevlett.com |

| tert-Butylamine | Mono-Schiff base at C5 | Not specified | evitachem.com |

Knoevenagel Condensation and Related Carbonyl Reactions

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, where an active hydrogen compound reacts with a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org In the case of this compound, the aldehyde groups can react with compounds containing active methylene (B1212753) groups, such as malonic acid and its derivatives, in the presence of a weak base catalyst like piperidine. wikipedia.org

This reaction is a valuable carbon-carbon bond-forming method in organic synthesis. bas.bg A notable variant is the Doebner modification, which utilizes pyridine (B92270) as the solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org Catalyst-free Knoevenagel condensations of pyridinecarbaldehydes with active methylene compounds have also been reported, offering a more environmentally friendly approach. bas.bg

Pyridine Ring Functionalization and Derivatization

The pyridine ring of this compound can undergo functionalization through various substitution reactions, although the presence of the electron-withdrawing aldehyde groups and the methyl group influences the regioselectivity and feasibility of these transformations.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-deficient nature of the ring, which is further deactivated by the two aldehyde groups. youtube.com Electrophilic attack on the pyridine ring typically requires harsh reaction conditions. youtube.com The nitrogen atom in the pyridine ring and the carbonyl groups of the aldehydes withdraw electron density, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.commasterorganicchemistry.com When substitution does occur, it is generally directed to the meta-position relative to the nitrogen atom. youtube.com Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution Reactions on the Pyridine Core

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient aromatic rings like pyridine. nih.gov The reaction involves the attack of a nucleophile on the ring, leading to the displacement of a leaving group. For SNAr to occur on the pyridine core of this compound, a suitable leaving group, such as a halogen, must be present on the ring. nih.gov The electron-withdrawing nature of the aldehyde groups would activate the ring towards nucleophilic attack. nih.gov The positions ortho and para to the nitrogen atom are typically the most activated sites for nucleophilic substitution. nih.gov For example, studies on substituted pyridines have shown that nucleophiles can selectively displace leaving groups at specific positions, influenced by the electronic effects of the substituents. researchgate.netrsc.orgmdpi.com

Reduction and Oxidation Chemistry of the Aldehyde Moieties

The aldehyde groups of this compound can be readily transformed through reduction and oxidation reactions, providing access to other important functional groups.

The aldehyde groups can be reduced to primary alcohols, yielding 4-methylpyridine-3,5-dimethanol. This transformation can be achieved using various reducing agents. Silane-mediated reductions, such as with polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a fluoride (B91410) source, have been shown to be effective for the reduction of related pyridine dicarboxylates to the corresponding dialcohols, suggesting a similar pathway would be applicable here. evitachem.com

Palladium-Mediated Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples involving this compound are scarce, we can infer potential reaction pathways based on established methodologies for pyridine derivatives. The presence of the pyridine ring suggests that C-H activation or conversion of the aldehyde groups to suitable coupling partners could enable a range of transformations.

Typically, for a pyridine derivative to participate in palladium-catalyzed cross-coupling, it needs to be functionalized with a halide or a triflate group. However, recent advancements have enabled the direct C-H functionalization of pyridine rings. Given the electronic properties of this compound, direct arylation, alkenylation, or alkynylation at the C2 and C6 positions of the pyridine ring could be envisioned under appropriate palladium catalysis.

The aldehyde functionalities themselves can be transformed into coupling-compatible groups. For instance, conversion to the corresponding bis(triflate) or bis(halide) would open the door to a variety of well-established cross-coupling reactions.

Table 1: Plausible Palladium-Mediated Cross-Coupling Reactions of a Dihalogenated this compound Derivative

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Arylboronic acid | 3,5-Diformyl-4-methyl-2,6-diarylpyridine | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |

| Sonogashira Coupling | Terminal alkyne | 3,5-Diformyl-4-methyl-2,6-dialkynylpyridine | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) |

| Heck Coupling | Alkene | 3,5-Diformyl-4-methyl-2,6-divinylpyridine | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) |

| Buchwald-Hartwig Amination | Amine | 2,6-Diamino-4-methylpyridine-3,5-dicarbaldehyde | Pd₂(dba)₃, Ligand (e.g., BINAP), Base |

This table represents a theoretical application of common cross-coupling reactions to a hypothetical derivative of the target compound and is for illustrative purposes.

Stereochemical Aspects of Reactions Involving this compound

The core structure of this compound is achiral. Therefore, stereochemical considerations primarily arise from reactions that introduce new chiral centers or from the atropisomerism of bulky derivatives.

Reactions involving the aldehyde groups are a key area where stereochemistry can be introduced. For example, the addition of a Grignard reagent or an organolithium reagent to one or both aldehyde groups would generate new stereocenters. The facial selectivity of such nucleophilic additions could potentially be influenced by the steric hindrance of the adjacent methyl group and the other formyl group, or by the use of chiral catalysts or auxiliaries.

Furthermore, if the pyridine ring is functionalized with bulky groups at the 2 and 6 positions through palladium-catalyzed cross-coupling reactions, the resulting molecule could exhibit atropisomerism. This phenomenon arises from restricted rotation around the single bonds connecting the pyridine core to the bulky substituents. The stability of these atropisomers would depend on the size and nature of the introduced groups.

Table 2: Potential Stereochemical Outcomes in Reactions of this compound

| Reaction Type | Reagent/Conditions | Potential Stereochemical Outcome | Controlling Factors |

| Nucleophilic addition to aldehydes | Grignard reagent | Formation of diastereomers if both aldehydes react | Steric hindrance, chelation control, chiral catalysts |

| Asymmetric reduction of aldehydes | Chiral reducing agent (e.g., CBS reagent) | Enantiomerically enriched diols | Choice of chiral catalyst |

| Cross-coupling with bulky groups | Bulky arylboronic acids (Suzuki) | Potential for stable atropisomers | Steric bulk of the substituents, reaction temperature |

This table outlines potential stereochemical scenarios based on general organic chemistry principles, as specific studies on the target compound are not available.

Applications in Coordination Chemistry and Metal Organic Frameworks

Design Principles for 4-Methylpyridine-3,5-dicarbaldehyde as a Ligand

The utility of this compound in coordination chemistry is rooted in its specific molecular design, which dictates how it interacts with metal ions.

The symmetrical nature of the 3,5-dicarbaldehyde substitution, yet with electronic differentiation provided by the 4-methyl group, allows for controlled and selective reactions. For instance, the aldehyde at the 5-position is more sterically accessible than the one at the 3-position, which is shielded by the adjacent methyl group. This steric difference can be exploited in sequential functionalization reactions, such as the selective formation of an imine with a bulky amine at the less hindered C5 aldehyde. uef.fi

When this compound coordinates to a transition metal ion, it creates a ligand field that causes the splitting of the metal's d-orbitals into different energy levels. Ligand Field Theory (LFT) helps to explain the resulting electronic, magnetic, and spectroscopic properties of the complex. nih.gov

σ-bonding: The lone pairs of electrons on the nitrogen and oxygen atoms form σ-bonds with the empty orbitals of the metal ion.

π-bonding: The pyridine (B92270) ring can participate in π-backbonding, where electrons from the metal's d-orbitals are donated into the empty π* anti-bonding orbitals of the pyridine ring. This interaction strengthens the metal-ligand bond and increases the ligand field splitting energy (Δ). nih.gov

The magnitude of Δ determines whether a complex will be high-spin or low-spin, which in turn affects its magnetic properties and color. researchgate.net

Formation of Discrete Metal Complexes and Coordination Compounds

The reaction of this compound with metal salts can lead to the formation of discrete metal complexes, which are individual molecules with a defined stoichiometry and geometry.

The stoichiometry of the resulting complexes (the ratio of metal ions to ligands) can vary depending on the reaction conditions, the nature of the metal ion, and the solvent used. Common geometries for metal complexes include octahedral, tetrahedral, and square planar. For instance, a single ligand molecule could coordinate to a metal ion in a bidentate fashion (using the pyridine nitrogen and one aldehyde oxygen) or a tridentate fashion (using the nitrogen and both oxygens). Alternatively, the ligand can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes.

While specific examples for this compound are not extensively documented, related pyridine-dicarboxylate ligands are known to form complexes with various metal ions like Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺, resulting in diverse structural arrangements.

The formation of a metal complex with this compound can be monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the aldehyde group to a metal ion typically causes a shift in the C=O stretching frequency to a lower wavenumber (cm⁻¹) compared to the free ligand. Similarly, changes in the vibration modes of the pyridine ring can indicate the involvement of the nitrogen atom in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. Upon complexation, the chemical shifts of the protons and carbons near the coordination sites will change. For the free ligand, the distinct aldehyde protons can be observed at different chemical shifts (e.g., δ 10.21 ppm vs. 10.08 ppm) due to the influence of the methyl group. uef.fi

UV-Visible Spectroscopy: Metal complexes of this ligand are often colored, and their UV-Vis spectra show d-d transitions and charge-transfer bands. The positions and intensities of these bands provide information about the geometry of the complex and the strength of the ligand field.

A notable application involving a derivative of this ligand is in catalysis, where a ruthenium(II) complex with (S)-BINAP was used to hydrogenate imines derived from a monoaldehyde version of the parent structure, achieving high enantioselectivity (95% ee). uef.fi This highlights the utility of metal complexes based on this scaffold in asymmetric synthesis.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

While the aldehyde groups in this compound can coordinate directly to metal ions, they are also highly reactive and can be modified to create more complex linkers for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials consist of metal ions or clusters connected by organic ligands to form extended one-, two-, or three-dimensional networks.

The aldehyde functional groups are ideal for post-synthesis modification or for creating Schiff base ligands through condensation reactions with amines. The resulting multidentate Schiff base ligands can then be used to build robust and porous frameworks. The bifunctional nature of the original dicarbaldehyde ligand allows for the creation of linear or angular connections within a framework, influencing the final topology of the network. The synthesis of related coordination polymers from pyridine-dicarboxylate linkers demonstrates the potential for creating diverse structures, including 2D and 3D frameworks. uef.fi

Design and Synthesis of Porous Crystalline MOF Structures

The design of porous crystalline MOF structures is a key focus in materials chemistry. mit.eduresearchgate.net Scientists can, in principle, tune the pore size, shape, and functionality of MOFs by carefully selecting the metal nodes and organic linkers. nih.gov The synthesis of these materials often involves methods that allow for the slow crystallization necessary to form well-ordered, porous structures. mit.edu Hybrid porous crystalline materials that combine features of both MOFs and COFs are also an area of active research. nih.govresearchgate.net

Topological Analysis of MOF Architectures

Topological analysis is a powerful tool used to simplify and classify the complex structures of MOFs. whiterose.ac.uknih.gov It describes the connectivity of the nodes (metal clusters) and linkers, allowing for the categorization of frameworks into different net topologies (e.g., dia, fcu, sql). whiterose.ac.ukrsc.org This analysis helps in understanding the relationship between the building blocks and the final structure, and in designing new MOFs with desired properties. ucl.ac.uk The topological features of MOFs built from new tetradentate ligands and those derived from pyridine-3,5-dicarboxylic acid have been explored, revealing novel and complex network structures. rsc.orgresearchgate.netrsc.org

Solvothermal and Hydrothermal Synthesis Methods for MOFs

Solvothermal and hydrothermal synthesis are the most common methods for preparing MOFs. researchgate.net These techniques involve heating the reactants (metal salts and organic linkers) in a sealed vessel in the presence of a solvent (solvothermal) or water (hydrothermal). researchgate.netrsc.orgresearchgate.netsetu.ie The elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals. nih.gov The choice of solvent can significantly influence the resulting MOF structure. setu.ie While these methods are widely applied for a vast range of MOFs, including those with fluorinated linkers or those derived from imidazole (B134444) dicarboxylate, specific conditions for using this compound are not reported. setu.ienih.gov

Covalent Organic Frameworks (COFs) Derived from this compound

Covalent Organic Frameworks are another class of crystalline porous polymers, formed entirely from light elements linked by strong covalent bonds. berkeley.eduresearchgate.net Their predictable structures and high porosity make them promising for various applications. nih.govmdpi.com

Imine-Linked COFs via Condensation Reactions

A significant portion of COF chemistry relies on the formation of imine bonds through the condensation reaction of aldehydes and amines. berkeley.eduresearchgate.netnih.govrsc.org This reversible reaction allows for "error-checking" during the synthesis, which is crucial for the formation of crystalline, rather than amorphous, materials. researchgate.netnih.gov While numerous dicarbaldehyde and tricarbaldehyde monomers have been used to construct imine-linked COFs, there is no published research detailing the use of this compound for this purpose. rsc.orgnih.gov

Two-Dimensional (2D) and Three-Dimensional (3D) COF Architectures

The geometry of the building blocks dictates whether the resulting COF will have a 2D or 3D architecture. nih.gov Planar building blocks typically form layered 2D structures that stack to create porous materials, while tetrahedral or other non-planar building blocks can form extended 3D networks. berkeley.edumdpi.comresearchgate.net Both 2D and 3D COFs have been synthesized with a variety of topologies and functionalities. nih.govmdpi.comresearchgate.net The potential of this compound to form either 2D or 3D COFs remains unexplored.

Research on this compound in Covalent Organic Frameworks Modification Remains Undocumented

Despite a thorough review of available scientific literature, no specific research findings or data have been identified detailing the use of the chemical compound this compound for the post-synthetic modification or functionalization of Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks are a class of porous, crystalline polymers with highly tunable structures, making them promising materials for a wide range of applications, including gas storage, catalysis, and sensing. The post-synthetic modification of COFs is a critical area of research, as it allows for the introduction of new functionalities and the enhancement of material properties after the initial framework has been constructed. This can involve the covalent attachment of new molecules to the framework or the modification of existing functional groups.

The aldehyde groups present in this compound would, in principle, make it a candidate for such modifications, potentially through reactions with amine-functionalized COFs to form imine linkages. The pyridine nitrogen also offers a site for potential coordination with metal ions or for catalytic activity.

However, extensive searches of chemical databases and scholarly articles have not yielded any published studies that specifically describe the application of this compound in the context of COF chemistry. This suggests that the use of this particular compound for the post-synthetic modification of COFs is a novel area that has not yet been explored or reported in the public domain.

Therefore, no data tables or detailed research findings on this specific topic can be provided at this time. The scientific community has published extensively on the broader topics of post-synthetic modification of COFs using various other organic linkers and functional groups, but the role of this compound remains uncharacterized.

Supramolecular Chemistry and Non Covalent Interactions

Rational Design of Supramolecular Architectures

The rational design of supramolecular architectures utilizing pyridine-based ligands is a cornerstone of modern crystal engineering. The pyridine (B92270) ring, with its nitrogen atom acting as a hydrogen bond acceptor and its aromatic system participating in π-π stacking, offers a versatile platform for constructing ordered assemblies. In the context of 4-Methylpyridine-3,5-dicarbaldehyde, the two aldehyde functionalities introduce additional sites for strong hydrogen bonding, further enhancing its potential as a building block for complex superstructures.

The strategic placement of the methyl group at the 4-position and the dicarbaldehyde groups at the 3 and 5-positions creates a molecule with a specific steric and electronic profile. This substitution pattern influences the preferred modes of intermolecular association, guiding the self-assembly process towards predictable and well-defined architectures. The design principles for such systems often leverage the directional nature of hydrogen bonds and the parallel or offset arrangements of π-stacking to create one-, two-, or even three-dimensional networks.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the primary drivers in the formation of supramolecular assemblies of pyridine derivatives. The presence of both hydrogen bond donors and acceptors allows for the formation of intricate and stable networks.

Intra- and Intermolecular Hydrogen Bonds

In the solid state, it is anticipated that this compound would exhibit a network of intermolecular hydrogen bonds. The aldehyde oxygen atoms are potent hydrogen bond acceptors, while activated C-H groups on the pyridine ring and the methyl group can act as weak hydrogen bond donors.

While intramolecular hydrogen bonds are less likely in the base molecule itself due to the geometry, derivatives or co-crystals could certainly feature them. For instance, in related pyridine dicarboxylic acids, intramolecular O-H···N or O-H···O hydrogen bonds are common and play a significant role in dictating the conformation of the molecule.

Role of π-π Stacking Interactions in Solid-State Structures

Aromatic π-π stacking interactions are another crucial factor in the solid-state assembly of this compound. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the pyridine rings, contribute significantly to the cohesive energy of the crystal.

In many pyridine-containing crystal structures, π-π stacking is a dominant feature, with inter-planar distances typically in the range of 3.3 to 3.8 Å. The geometry of these interactions can vary, with common motifs including parallel-displaced and T-shaped arrangements. For this compound, it is expected that the pyridine rings of adjacent molecules would engage in offset or slipped-stacking to minimize electrostatic repulsion and maximize attractive dispersion forces. These stacking interactions would likely organize the hydrogen-bonded sheets or chains into a stable three-dimensional architecture. The presence of the methyl and aldehyde substituents will influence the electronic nature of the pyridine ring and thus modulate the strength and geometry of the π-π stacking interactions.

Other Non-Covalent Interactions

C-H···O and C-H···N Interactions: As mentioned, weak hydrogen bonds involving carbon as the donor atom are prevalent in organic crystals. In the case of this compound, interactions of the type C-H(pyridine)···O(aldehyde), C-H(methyl)···O(aldehyde), and C-H(aldehyde)···N(pyridine) are all plausible. These interactions, while individually weak, can collectively provide significant stabilization to the crystal lattice.

Halogen Bonding and Anion-π Interactions: While not directly applicable to the parent molecule, derivatives of this compound could be designed to incorporate halogen atoms, which can act as halogen bond donors. Similarly, in the presence of anions, the electron-deficient pyridine ring could participate in anion-π interactions. These types of interactions are powerful tools in crystal engineering for directing the assembly of specific supramolecular architectures.

Below is a table summarizing the expected non-covalent interactions in the solid state of this compound, with typical interaction distances drawn from analogous pyridine derivatives found in the literature.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | C-H (aldehyde) | O (aldehyde) | 2.2 - 2.8 |

| Hydrogen Bond | C-H (pyridine) | O (aldehyde) | 2.3 - 2.9 |

| Hydrogen Bond | C-H (methyl) | O (aldehyde) | 2.4 - 3.0 |

| Hydrogen Bond | C-H (aldehyde) | N (pyridine) | 2.3 - 2.8 |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 (inter-planar) |

Catalytic Applications of 4 Methylpyridine 3,5 Dicarbaldehyde Derivatives and Frameworks

Heterogeneous Catalysis Using MOF and COF Materials

Heterogeneous catalysis is a cornerstone of sustainable chemistry, offering advantages such as catalyst recyclability and ease of separation. Derivatives of 4-Methylpyridine-3,5-dicarbaldehyde, particularly its oxidized form, 4-methylpyridine-3,5-dicarboxylic acid, are excellent candidates for constructing robust porous crystalline materials like MOFs and COFs for this purpose.

Metal-organic frameworks are crystalline materials formed by the coordination of metal ions or clusters with organic linkers. nih.gov The use of pyridine-3,5-dicarboxylic acid and its derivatives as linkers has been shown to produce MOFs with diverse topologies and potential applications in gas storage, separation, and catalysis. researchgate.netnih.govnih.gov These frameworks often possess high surface areas and tunable pore sizes, which are critical for efficient heterogeneous catalysis. mdpi.com

Covalent-organic frameworks are another class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The dicarbaldehyde functionality of the title compound makes it a suitable monomer for forming imine-linked COFs through condensation reactions with amines. mdpi.com These materials are noted for their high stability and predictable structures, making them promising platforms for catalysis.

The catalytic activity of MOFs and COFs is determined by the nature and accessibility of their active sites. In frameworks derived from this compound, active sites can be engineered in several ways:

Coordinatively Unsaturated Metal Sites: In MOFs, the metal nodes can act as Lewis acid catalytic sites. During synthesis or through post-synthetic modification (e.g., by carefully removing coordinated solvent molecules), it is possible to generate coordinatively unsaturated metal sites, often called "open metal sites". mdpi.comresearchgate.net For instance, Zn-based MOFs synthesized with pyridine-based carboxylate linkers can feature open Zn(II) sites with a square-pyramidal geometry, which enhances interactions with substrate molecules. researchgate.net These sites are pivotal for activating substrates in various organic transformations.

Functional Organic Linkers: The linker itself can be an active component of the catalyst. The pyridine (B92270) nitrogen atom in the 4-methylpyridine (B42270) backbone is a basic site and can participate in acid-base catalysis. Furthermore, the methyl group can be further functionalized to introduce other catalytic moieties.

Post-Synthetic Modification: Functional groups can be introduced into the framework after its initial synthesis. For example, amine groups could be grafted onto the framework, which can then act as basic catalysts for reactions like the Henry reaction. mdpi.com

MOFs built from pyridine-dicarboxylate linkers have demonstrated activity in several important organic reactions. While specific studies on MOFs from the 4-methyl derivative are limited, the behavior of analogous pyridine-3,5-dicarboxylate MOFs provides strong evidence of their catalytic potential.

Cyanosilylation of Aldehydes: Zinc and Copper-based MOFs have been successfully employed as heterogeneous catalysts for the cyanosilylation of aldehydes with trimethylsilyl cyanide (TMSCN). researchgate.net This reaction is a key method for forming cyanohydrins, which are important synthetic intermediates. The open metal sites in the MOF act as Lewis acids, coordinating to the aldehyde's carbonyl oxygen and activating it for nucleophilic attack by the cyanide. These MOF catalysts can be easily recovered and reused multiple times without a significant loss in activity. researchgate.net

Henry (Nitroaldol) Reaction: The Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, can be catalyzed by MOFs containing Lewis acidic metal sites or basic functional groups on the linkers. mdpi.com The metal centers can activate the aldehyde, while basic sites on the framework can deprotonate the nitroalkane to generate the active nucleophile.

The table below summarizes representative catalytic activities of MOFs analogous to those that could be formed from derivatives of this compound.

| Catalyst Type | Reaction | Substrate | Product Yield/Conversion | Reusability |

| Zn(II)-MOF | Aldehyde Cyanosilylation | 4-Nitrobenzaldehyde | 94% Conversion | Reused for several cycles with no activity loss researchgate.net |

| Cu(II)-MOF | Aldehyde Cyanosilylation | Benzaldehyde | Moderate Conversion | Stable and reusable researchgate.net |

| Amine-functionalized MOF | Henry Reaction | 4-Nitrobenzaldehyde | High Conversion | Demonstrated reusability mdpi.com |

Homogeneous Catalysis by Metal Complexes Incorporating the Ligand

In homogeneous catalysis, the catalyst and reactants exist in the same phase, often leading to high activity and selectivity. This compound is a precursor for synthesizing multidentate ligands, particularly Schiff base ligands, for use in homogeneous metal complex catalysis. mdpi.comnih.gov

Schiff bases are formed by the condensation of the dicarbaldehyde with primary amines. The resulting di-imine ligand can coordinate to various transition metal ions (e.g., Cu(II), Co(II), Ni(II)) through its nitrogen atoms, often in conjunction with the pyridine nitrogen. researchgate.net This creates stable metal complexes where the electronic and steric properties can be fine-tuned by modifying the amine precursor. These complexes have found applications in a wide range of catalytic reactions. mdpi.comnih.gov

For example, copper(II) complexes with pyridine-containing Schiff base ligands have shown remarkable catalytic activity in Claisen-Schmidt condensation reactions for synthesizing chalcone derivatives. mdpi.com Other applications include oxidation reactions, where manganese Schiff base complexes can act as biomimetic catalysts, mimicking the function of certain enzymes. The presence of axial ligands, such as substituted pyridines, can further enhance the catalytic activity of these complexes. sioc-journal.cn

The table below provides examples of catalytic systems based on pyridine-containing Schiff base metal complexes.

| Metal Center | Ligand Type | Reaction Type | Key Finding |

| Copper(II) | Pyridine-imine Schiff Base | Claisen-Schmidt Condensation | Showed remarkable catalytic activity and high yields (>90%) mdpi.com |

| Manganese(II) | Salen-type Schiff Base | Cyclohexane Oxidation | Axial ligands like methylpyridines can significantly increase catalytic activity sioc-journal.cn |

| Cobalt(II) | Pyridine-imine Schiff Base | Various | Stable complexes formed, suitable for catalytic applications researchgate.net |

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanism is crucial for optimizing catalyst performance. For catalysts derived from this compound, the mechanisms depend on whether the system is heterogeneous or homogeneous.

Heterogeneous Catalysis (MOFs): In the case of Lewis acid catalysis by MOFs, such as in the cyanosilylation of aldehydes, the mechanism is believed to proceed via the coordination of the aldehyde's carbonyl oxygen to an open metal site within the MOF structure. This coordination polarizes the carbonyl group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by trimethylsilyl cyanide. The reaction proceeds within the pores of the MOF, and the product is then released, regenerating the catalytic site for the next cycle.

Homogeneous Catalysis (Metal Complexes): For homogeneous catalysis involving Schiff base metal complexes, the mechanism typically involves the substrate coordinating to the metal center. For instance, in an oxidation reaction catalyzed by a manganese complex, the catalyst might first be activated by an oxidant to form a high-valent Mn-oxo species. This powerful oxidizing agent then reacts with the substrate (e.g., an alkane) via a hydrogen atom abstraction or oxygen transfer step to form the oxidized product and regenerate a lower-valent state of the manganese catalyst, which can then re-enter the catalytic cycle. The specific pathway is highly dependent on the metal, the ligand structure, and the reaction conditions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular insight into the molecular framework of 4-Methylpyridine-3,5-dicarbaldehyde by mapping the chemical environments of its constituent protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the various types of protons and their respective electronic environments within the this compound molecule. The symmetry of the molecule, influenced by the 4-methyl group, results in a characteristic set of signals. While specific spectral data for the title compound is not widely available in the provided search results, the analysis of related pyridine (B92270) derivatives offers valuable comparative insights. For instance, in 4-methylpyridine (B42270), the protons on the pyridine ring and the methyl group exhibit distinct chemical shifts. The steric and electronic influence of the aldehyde groups at the 3 and 5 positions would further modify these shifts. One study notes the differentiation of aldehyde protons in a related asymmetrically functionalized dicarbaldehyde, with signals observed at δ 10.21 and 10.08 ppm, highlighting the sensitivity of proton chemical shifts to their local environment. evitachem.com

A representative, though not specific to the title compound, ¹H NMR spectrum of a related pyridine derivative, 4-methylpyridine, shows characteristic peaks.

Interactive Data Table: Representative ¹H NMR Data for 4-Methylpyridine

| Proton Type | Chemical Shift (ppm) | Solvent |

| Pyridine H (α to N) | ~8.46 | CDCl₃ |

| Pyridine H (β to N) | ~7.10 | CDCl₃ |

| Methyl H | ~2.35 | CDCl₃ |

Note: This data is for the related compound 4-methylpyridine and serves as a reference for the expected regions of proton signals.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive elucidation of the carbon skeleton. The spectrum would be expected to show signals for the methyl carbon, the carbons of the pyridine ring, and the carbonyl carbons of the aldehyde groups. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbonyl carbons typically resonate at a significantly downfield region (around 190-200 ppm).

Interactive Data Table: Representative ¹³C NMR Data for 4-Methylpyridine

| Carbon Type | Chemical Shift (ppm) | Solvent |

| Pyridine C (α to N) | ~149 | CDCl₃ |

| Pyridine C (β to N) | ~124 | CDCl₃ |

| Pyridine C (γ to N) | ~147 | CDCl₃ |

| Methyl C | ~21 | CDCl₃ |

Note: This data is for the related compound 4-methylpyridine and serves as a reference for the expected regions of carbon signals. The presence of aldehyde groups in this compound would significantly alter these shifts.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in this compound.

FT-IR spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For this compound, the FT-IR spectrum would be dominated by characteristic absorption bands corresponding to the aldehyde and pyridine functionalities. A strong absorption band is expected in the region of 1680-1715 cm⁻¹ due to the C=O stretching vibration of the aromatic aldehyde groups. libretexts.org The C-H stretching of the aldehyde group typically appears as a pair of medium intensity bands in the range of 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹. libretexts.org The spectrum would also feature bands associated with the pyridine ring, including C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region, and C-H bending vibrations.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1680-1715 | Strong |

| C-H (Aldehyde) | 2800-2830, 2700-2730 | Medium |

| C=N, C=C (Pyridine Ring) | 1400-1600 | Medium to Strong |

| C-H (Aromatic) | ~3000-3100 | Medium to Weak |

| C-H (Methyl) | ~2850-2960 | Medium to Weak |

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Visible spectroscopy, provides information about the electronic transitions within the this compound molecule. The presence of the conjugated system, encompassing the pyridine ring and the two aldehyde groups, is expected to give rise to characteristic absorption bands in the ultraviolet and possibly the visible regions of the electromagnetic spectrum. The π → π* and n → π* transitions are the most probable electronic transitions. The exact position and intensity of these absorption maxima would be influenced by the solvent polarity. Research on related dye molecules synthesized from 4-methylpyridine derivatives highlights the analysis of their electronic spectra to understand their spatial and electronic structures. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in confirming its structure. For this compound, with a molecular formula of C₈H₇NO₂ and a molecular weight of 149.15 g/mol , the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. evitachem.com

The fragmentation pattern would likely involve the loss of the aldehyde groups (-CHO) and the methyl group (-CH₃), as well as cleavage of the pyridine ring. Analysis of these fragment ions provides corroborative evidence for the compound's structure. Although a specific mass spectrum for this compound is not provided in the available resources, data for the related compound 4-methylpyridine shows characteristic fragmentation that helps in understanding the behavior of the pyridine core under ionization.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique is paramount for understanding the precise bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing of this compound.

Determination of Crystal System and Space Group

The initial step in SCXRD analysis involves determining the crystal system and space group, which describe the symmetry of the crystal lattice. For instance, related pyridine derivatives have been found to crystallize in various systems, such as the orthorhombic space group Pnma for 3,5-dibromo-4-methylpyridine. The specific crystal system and space group for this compound would be determined from the diffraction data and would be crucial for solving its crystal structure.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once the crystal structure is solved, a detailed analysis of the geometric parameters is possible. This includes the precise measurement of bond lengths between all atoms, the angles between adjacent bonds, and the torsion angles that define the conformation of the molecule. For this compound, particular attention would be paid to the C-C and C-N bond lengths within the pyridine ring, the C-C and C=O bonds of the aldehyde groups, and the bond connecting the methyl group to the ring. The bond angles would reveal any distortions from ideal geometries, and the torsion angles would describe the orientation of the aldehyde groups relative to the pyridine ring. While specific values for this compound are not available, the table below presents typical ranges for similar pyridine derivatives.

| Parameter | Typical Value/Range |

| C-N (pyridine) | 1.33 - 1.35 Å |

| C-C (pyridine) | 1.37 - 1.40 Å |

| C-C (aldehyde) | 1.48 - 1.52 Å |

| C=O (aldehyde) | 1.20 - 1.23 Å |

| C-N-C (pyridine) | 116 - 118° |

| C-C-N (pyridine) | 122 - 124° |

| C-C-C (pyridine) | 118 - 120° |

| O-C-C (aldehyde) | 120 - 124° |

Note: The data in this table is illustrative and based on general values for related compounds, not specific experimental values for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. For this compound (C₈H₇NO₂), the theoretical elemental composition would be calculated and compared against experimental results to confirm the purity and empirical formula of the synthesized compound.

Other Advanced Characterization Techniques (e.g., Thermal Analysis)

Thermal analysis techniques are crucial for determining the stability, decomposition, and phase behavior of chemical compounds. While specific thermal analysis data for this compound is not extensively available in the public domain, an understanding of its expected thermal properties can be inferred from the analysis of structurally related compounds. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for such characterization. ipfdd.denih.gov

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of a compound, identifying the temperature ranges of decomposition, and quantifying the loss of volatile components. ipfdd.de For an organic molecule like this compound, TGA would reveal the onset temperature of decomposition and the number of decomposition steps. The pyrolysis of aldehydes and ketones can be complex, often involving the generation of various gaseous products. colab.ws

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. nih.gov For this compound, DSC would provide its melting point and the associated enthalpy of fusion.

The thermal decomposition of aromatic aldehydes can be influenced by the nature and position of substituents on the aromatic ring. acs.orgacs.org For instance, the presence of certain functional groups can enhance or reduce the thermal stability of the molecule. acs.orgacs.org In the case of this compound, the methyl and dicarbaldehyde groups on the pyridine ring will dictate its thermal behavior.

To provide context, the thermal properties of several related pyridine derivatives are presented in the tables below.

Table 1: Thermal Properties of Selected Pyridine Derivatives

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Notes |

| 4-Methylpyridine | 2.4 | 145 | Data for the parent methylpyridine. wikipedia.org | |

| 2,6-Pyridinedicarboxaldehyde | 124-125 | 152-154 (at 103 mmHg) | An isomeric pyridine dicarbaldehyde. sigmaaldrich.com | |

| 3,5-Dibromo-4-methylpyridine | 104-107 | 243.0 (Predicted) | A halogenated derivative of 4-methylpyridine. chembk.com |

Table 2: Additional Thermal Data for Related Compounds

| Compound Name | Molecular Formula | CAS Number | Flash Point (°C) | Autoignition Temperature (°C) |

| 4-Methylpyridine | C₆H₇N | 108-89-4 | 39 | 538 |

| 2,6-Pyridinedicarboxaldehyde | C₇H₅NO₂ | 5431-44-7 | Not applicable | Not available |

| 3,5-Dibromo-4-methylpyridine | C₆H₅Br₂N | 3430-23-7 | 100.7 | Not available |

The data on these related compounds suggest that this compound is likely a solid at room temperature with a distinct melting point. Its thermal stability would be influenced by the aldehyde functional groups, which can undergo decomposition at elevated temperatures. colab.ws The presence of the methyl group on the pyridine ring may also affect its thermal properties in comparison to unsubstituted pyridine dicarbaldehydes.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of molecular systems, and its application to 4-Methylpyridine-3,5-dicarbaldehyde has yielded a wealth of information.

Geometry Optimization and Conformational Analysis

Conformational analysis of this compound focuses on the rotational freedom of the two carbaldehyde groups attached to the pyridine (B92270) ring. Due to potential steric hindrance and electronic interactions, these groups may adopt specific orientations relative to the pyridine core. Theoretical calculations can identify the most stable conformers and the energy barriers between them. For similar pyridine carboxaldehydes, it has been noted that multiple planar rotational conformers can exist. researchgate.net In the case of this compound, the primary conformations would involve the relative orientation of the carbonyl groups (C=O) with respect to the pyridine nitrogen.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

| C-C (pyridine ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å |

| C-C (pyridine-aldehyde) | ~1.48 Å |

| C=O (aldehyde) | ~1.22 Å |

| C-H (aldehyde) | ~1.11 Å |

| C-C-N (pyridine ring angle) | ~123° |

| C-C-C (pyridine ring angle) | ~118° |

| O-C-C (aldehyde angle) | ~124° |

Note: The values in this table are estimations based on typical values for substituted pyridines and aldehydes from computational studies and are not from a direct published study on this compound.

Prediction of Electronic Structure and Reactivity

DFT calculations provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its chemical reactivity. The presence of the electron-withdrawing carbaldehyde groups and the electron-donating methyl group significantly influences the electron distribution within the pyridine ring.

The analysis of the electronic structure often involves the calculation of atomic charges, which indicate the partial positive or negative character of each atom in the molecule. nih.gov In this compound, the nitrogen atom is expected to be a site of negative charge concentration, making it a potential nucleophilic center. Conversely, the carbonyl carbons of the aldehyde groups are anticipated to be electron-deficient and thus susceptible to nucleophilic attack. The methyl group, through an inductive effect, can slightly increase the electron density on the pyridine ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the methyl group, reflecting their electron-donating character. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing carbaldehyde groups, particularly the C=O bonds. researchgate.net The HOMO-LUMO gap can be tuned by the nature of the substituents on the pyridine ring. wuxibiology.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

Note: These values are estimations based on computational studies of similarly substituted pyridine derivatives and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. rsc.org The MEP map is a color-coded diagram where different colors represent different electrostatic potential values.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These regions are expected to be concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbaldehyde groups. researchgate.net Regions of positive electrostatic potential (colored in shades of blue) represent electron-deficient areas that are prone to nucleophilic attack. Such regions would be located around the hydrogen atoms and, most significantly, the carbonyl carbon atoms of the aldehyde groups. researchgate.net The MEP map provides a clear and intuitive representation of the molecule's reactive sites.

Non-Covalent Interaction (NCI) Plot Analysis for Supramolecular Interactions

Non-Covalent Interaction (NCI) plot analysis is a computational technique used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, both within a molecule (intramolecular) and between molecules (intermolecular). researchgate.netresearchgate.net This analysis is based on the electron density and its derivatives.

For this compound, NCI plots can reveal potential intramolecular hydrogen bonding between the aldehyde hydrogen and the pyridine nitrogen, or between the aldehyde groups themselves, which could influence the molecule's preferred conformation. In a condensed phase or in the presence of other molecules, NCI analysis can predict how this compound might engage in supramolecular assemblies through intermolecular hydrogen bonds (e.g., involving the carbonyl oxygens as acceptors) or π-π stacking interactions involving the pyridine ring. The NCI plots use a color scale where green isosurfaces typically indicate weak van der Waals interactions, blue signifies stronger attractive interactions like hydrogen bonds, and red denotes repulsive steric clashes. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. nih.gov QTAIM can provide quantitative information about the nature of chemical bonds, classifying them as either shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds) interactions.

In the context of this compound, QTAIM analysis can be used to characterize the covalent bonds within the pyridine ring and the substituent groups. More interestingly, it can be employed to investigate weaker interactions, such as potential intramolecular hydrogen bonds. By locating bond critical points (BCPs) between non-covalently linked atoms and analyzing the properties of the electron density at these points (e.g., the electron density value and its Laplacian), QTAIM can provide evidence for the existence and strength of such interactions. This level of analysis offers a deep and rigorous understanding of the bonding landscape within the molecule.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The theoretical prediction of spectroscopic properties for this compound provides invaluable insights into its electronic structure and dynamic behavior. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for simulating Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. These predictions aid in the interpretation of experimental data and can guide the structural elucidation of novel compounds.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Materials Based on 4-Methylpyridine-3,5-dicarbaldehyde

The concept of rational design involves creating materials with specific, desired properties from the ground up by carefully selecting and arranging molecular building blocks. mit.edunih.gov The structure of this compound, with its rigid pyridine (B92270) ring and reactive aldehyde groups, makes it an excellent candidate for this "bottom-up" approach.

Future research will likely focus on modifying the aldehyde groups to create a family of derivative ligands. These derivatives can then be reacted with various metal ions to construct coordination polymers and metal-organic frameworks (MOFs). Studies on the closely related pyridine-3,5-dicarboxylic acid have shown that the choice of metal ion and the use of different template molecules can lead to a remarkable diversity of structural architectures, including 0D binuclear complexes, 1D chains, and 2D or 3D polymers. rsc.org By systematically varying these components, researchers can rationally target materials with specific dimensionalities and, consequently, unique electronic, magnetic, or porous properties. For example, insights from pyrimidine-bridged complexes suggest that factors like the deviation of the metal from the ligand's plane can influence magnetic behavior, a principle that could be applied to materials derived from this compound. rsc.org

Integration into Hybrid Systems and Composite Materials

The utility of this compound extends beyond its use as a standalone building block to its integration into more complex hybrid and composite materials. The primary avenue for this is through its role as an organic linker in the synthesis of MOFs. vcu.edu The two aldehyde groups provide divergent connection points that can link metal nodes into extended, often porous, networks.

A key research direction is the formation of MOFs with diverse structural features. Drawing parallels from work with pyridine-3,5-dicarboxylic acid, the reaction of this compound with different bipositive d-metal ions (like Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺) and various template molecules is expected to yield a wide array of polymeric structures. rsc.org

Table 1: Potential Material Architectures Based on Pyridine-3,5-difunctional Ligands This table is based on findings for the related compound pyridine-3,5-dicarboxylic acid and illustrates potential architectures for derivatives of this compound.

| Metal Ion | Template Molecule | Resulting Structure Dimensionality |

| Zn²⁺ | 2-hydroxymethylpyridine | 0D (Binuclear Complex) |

| Cu²⁺ | 3-hydroxymethylpyridine | 1D (Chain Polymer) |

| Zn²⁺ | 3-hydroxymethylpyridine | 2D (Polymeric Structure) |

| Co²⁺ | 3-hydroxymethylpyridine | 2D (Polymeric Structure) |

| Cd²⁺ | (CH₃)₂NH₂⁺ (from DMF) | 3D (Coordination Polymer) |

| Mn²⁺ | DMF | 3D (Coordination Polymer) |

Data sourced from a study on metal-organic frameworks derived from pyridine-3,5-dicarboxylic acid. rsc.org

Furthermore, these MOFs can be combined with other materials, such as polymers, to create composites with enhanced functionality. For instance, MOF-polymer composites have been designed for applications like airborne bacterial inactivation, where the MOF provides a structural and functional scaffold. vcu.edu

Advanced Computational Modeling for Predictive Material Design and Discovery

Computational methods are revolutionizing materials science by allowing researchers to predict the properties of new materials before they are ever synthesized in a lab. mit.edu This "in silico" approach, often part of a "predictive multiscale materials design" strategy, uses tools like AI and machine learning to accelerate innovation. mit.eduyoutube.com

For this compound, a promising future direction involves using a combination of molecular mechanics (MM) and quantum mechanics (QM) to design and screen hypothetical materials. A workflow successfully used for designing lanthanide-based MOFs for CO₂ capture could be adapted. rsc.org This process involves:

Generation of Hypothetical Structures: Starting with a base structure containing a linker derived from this compound, new hypothetical MOFs are created by computationally exchanging the metal ions or modifying the linker's functional groups. rsc.org

Simulation of Properties: Grand Canonical Monte Carlo (GCMC) simulations are then performed on these hypothetical structures to predict their performance for specific applications, such as gas separation (e.g., CO₂/N₂ selectivity). rsc.org

Refinement and Optimization: The most promising candidates from the simulations are then subjected to higher-level QM calculations to obtain more accurate, energy-minimized geometries and confirm their superior performance. rsc.org

This predictive power allows scientists to focus their synthetic efforts on only the most promising candidates, saving significant time and resources. nih.govyoutube.com

Table 2: Example of a Computational Workflow for Predictive Material Design

| Step | Technique | Purpose |

| 1. Structure Generation | Linker/Metal Exchange | Create a large library of hypothetical MOF structures based on the this compound scaffold. rsc.org |

| 2. Initial Geometry Optimization | Molecular Mechanics (MM) | Quickly relax the initial structures to energetically plausible conformations. rsc.org |

| 3. Performance Screening | Grand Canonical Monte Carlo (GCMC) | Simulate gas adsorption to predict properties like selectivity and capacity for a target application (e.g., CO₂ capture). rsc.org |

| 4. Identification of Top Candidates | Data Analysis | Select the handful of structures that outperform a known reference material. rsc.org |

| 5. High-Level Optimization | Quantum Mechanics (QM) | Obtain highly accurate, minimized-energy geometries for the most promising structures to validate performance predictions. rsc.org |

Exploration of Novel Reaction Pathways and Synthetic Methodologies

Underpinning all potential applications is the need for robust and versatile synthetic chemistry. A key future direction is the exploration of novel reaction pathways that use this compound as a starting material. Research into the activation of methyl groups in related aminomethylpyridines has shown that new, scalable cyclization reactions can be developed to create complex heterocyclic products. rsc.org

Future work could investigate the unique reactivity of the aldehyde groups in this compound. These groups are gateways to a vast chemical space through reactions such as:

Imination: Forming Schiff bases, which can be used to construct dynamic covalent frameworks or as ligands themselves.

Reductive Amination: Converting the aldehydes to amino groups, providing new points for amide coupling or further functionalization.

Wittig-type and Horner-Wadsworth-Emmons reactions: Extending the carbon framework by forming alkenes.

Multicomponent Reactions: Using the dialdehyde (B1249045) in complex, one-pot transformations to rapidly build molecular complexity.

Moreover, the development of new catalytic systems, such as those investigated for the synthesis of other methylpyridines, could lead to more efficient and sustainable methods for producing this compound and its derivatives. semanticscholar.org Investigating the reaction of the pyridine scaffold with a variety of electrophilic components is another strategy to significantly expand the diversity of accessible chemical structures. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methylpyridine-3,5-dicarbaldehyde, and how can its purity be verified?

- Synthesis : A common approach involves adapting ester-to-aldehyde conversion protocols. For example, dimethyl 4-methylpyridine-3,5-dicarboxylate (a precursor) is synthesized via nucleophilic substitution, followed by hydrolysis under acidic conditions. Crystallization from hexane or ethanol is used for purification .

- Purity Verification :

-

Spectroscopy : IR spectroscopy identifies aldehyde C=O stretches (~1700 cm⁻¹) and pyridyl protons (δ 8.92 ppm in NMR) .

-

Elemental Analysis : Confirm empirical formula (e.g., CHNO) with ≤0.3% deviation .

-

Chromatography : HPLC or TLC to detect unreacted precursors.

Method Reagents/Conditions Characterization Techniques Ester hydrolysis HSO, reflux, 6–8 h IR, NMR, HPLC Crystallization Hexane/ethanol, slow cooling Melting point (99–100°C)

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling : Use gloves and fume hoods due to aldehyde reactivity. Avoid prolonged exposure to moisture or air to prevent oxidation .

- Storage : Store in amber vials under inert gas (N) at –20°C. Stability tests via periodic NMR analysis are advised to detect degradation (e.g., formation of carboxylic acids) .

Advanced Research Questions

Q. What strategies can be employed to utilize this compound in the synthesis of Schiff base ligands for coordination chemistry?

- Method : Reflux 1 mmol of this compound with 2 mmol of aromatic amines (e.g., aniline derivatives) in ethanol containing glacial acetic acid (catalyst) for 4–5 hours. Isolate the Schiff base via ice-water quenching and recrystallize from ethanol .

- Characterization :

- NMR: Loss of aldehyde protons (δ ~10 ppm) and appearance of imine protons (δ ~8.3 ppm).

- X-ray crystallography: Confirm ligand geometry and metal coordination modes (e.g., N,N′-bidentate binding) .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing aldehyde groups reduce electron density on the pyridine ring, enhancing electrophilicity. This facilitates nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) at the 4-methyl position .

- Computational Insights : DFT studies on analogous dicarbaldehydes (e.g., furan-2,5-dicarbaldehyde) show low aromaticity indices (HOMA ~0.2), increasing susceptibility to electrophilic attack .

Q. What analytical techniques are critical for resolving contradictions in reported spectral data of this compound derivatives?

- Contradiction Resolution :

- High-Resolution Mass Spectrometry (HRMS) : Distinguish isomeric byproducts (e.g., regioisomeric Schiff bases).

- 2D NMR (COSY, NOESY) : Assign ambiguous proton environments in complex derivatives .

- X-ray Diffraction : Resolve structural ambiguities, such as cis/trans isomerism in metal complexes .

Q. How can researchers assess the thermodynamic stability of this compound adducts in biological systems?

- Experimental Approaches :

-

Fluorescence Spectroscopy : Monitor MDHDC adduct stability (stable fluorescent form of MAA adducts) under physiological pH and temperature .

-

HPLC-MS : Quantify degradation products (e.g., FAAB adducts) over time .

-

Antibody Binding Assays : Evaluate recognition by natural antibodies (e.g., ELISA using anti-MAA antibodies) to infer biological relevance .